
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The compound contains an indole nucleus, which is aromatic in nature and contains a benzenoid nucleus . The specific structure of “N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide” would need to be analyzed using specialized software or techniques.科学的研究の応用
Metabolism and Pharmacokinetics
Metabolic Pathways and Enzyme Interactions : The metabolic fate of compounds structurally related to "N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide" involves complex biochemical pathways, including oxidative metabolism and conjugation processes. These pathways are crucial for understanding the drug's bioavailability, toxicity, and therapeutic efficacy. For instance, amitriptyline and its derivatives undergo oxidative metabolism, leading to the formation of various metabolites, which are pivotal in assessing the drug's pharmacokinetic properties (Breyer-Pfaff, 2004).
Antioxidant Properties
Evaluation of Antioxidant Activities : The antioxidant properties of compounds can be explored through various in vitro assays, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests. These methodologies provide insights into the compound's ability to scavenge free radicals and reduce oxidative stress, which is a key factor in the prevention of chronic diseases (Munteanu & Apetrei, 2021).
Environmental Impact and Degradation
Degradation and Environmental Toxicity : Understanding the environmental fate and degradation pathways of chemical compounds is essential for assessing their ecological impact. Studies on related compounds, such as triclosan, demonstrate the importance of investigating the persistence, bioaccumulation, and potential toxicity of chemicals released into the environment. This knowledge helps in developing strategies to mitigate environmental exposure and toxicity (Bedoux et al., 2012).
Novel Applications and Drug Development
Antitumor and Chemotherapeutic Applications : Research on novel antitumor agents from plants has identified several cytotoxic natural products with potential application in cancer therapy. This includes the exploration of new cytotoxic compounds and their synthetic analogs, highlighting the therapeutic potential of natural and synthetically modified compounds in oncology (Lee, 1999).
作用機序
特性
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19-9-8-13-10-14(6-7-15(13)19)16(20)11-18-17(21)12-4-2-3-5-12/h6-10,12,16,20H,2-5,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZRGAZLZQAMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2705022.png)
![1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole](/img/structure/B2705023.png)

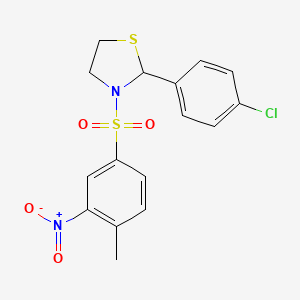
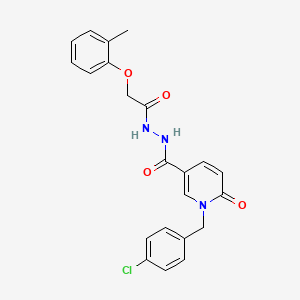
![(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2705028.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B2705031.png)
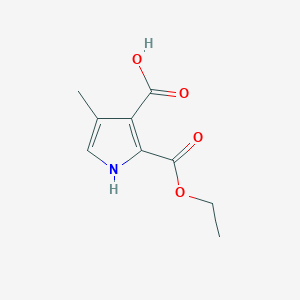
![benzo[b]thiophen-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2705035.png)
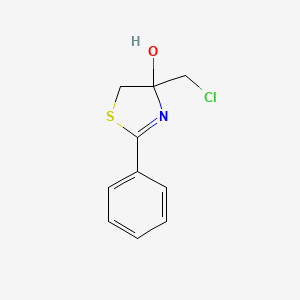
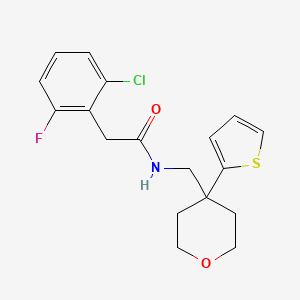
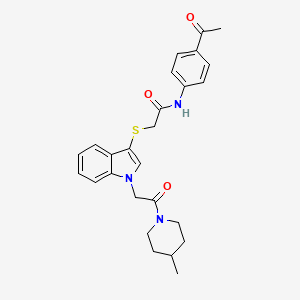
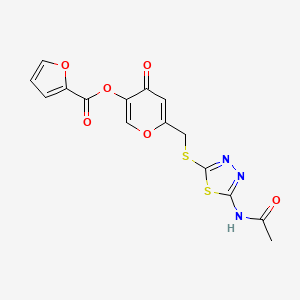
![3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2705044.png)